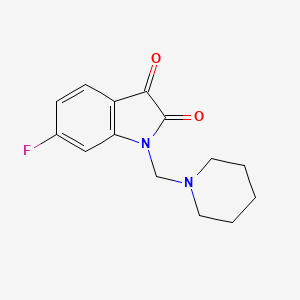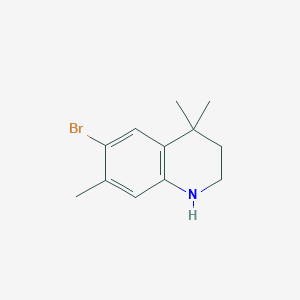![molecular formula C15H16N2O2 B11858172 (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol CAS No. 114095-06-6](/img/structure/B11858172.png)
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol is a chemical compound known for its unique structure and properties It belongs to the class of imidazoquinolines, which are heterocyclic compounds containing an imidazole ring fused to a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzyl alcohol with ethyl acetoacetate, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation or nitration can introduce new substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)carboxylic acid, while reduction could produce (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methane.
科学的研究の応用
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or fluorescent marker.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(7-Ethyl-5-methoxyimidazo[1,2-a]quinoline): Lacks the methanol group, which may affect its reactivity and applications.
(5-Methoxyimidazo[1,2-a]quinoline): Similar core structure but different substituents, leading to distinct properties.
(2-Methylimidazo[1,2-a]quinoline): Another related compound with variations in the substituent groups.
Uniqueness
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its methanol group, in particular, allows for further chemical modifications and derivatization, enhancing its versatility in research and industrial contexts.
特性
CAS番号 |
114095-06-6 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
(7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol |
InChI |
InChI=1S/C15H16N2O2/c1-3-10-4-5-13-12(6-10)14(19-2)7-15-16-11(9-18)8-17(13)15/h4-8,18H,3,9H2,1-2H3 |
InChIキー |
SEBYFROBVVMVCW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)N3C=C(N=C3C=C2OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)







![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)



![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)

